
3-Oxocyclohex-1-EN-1-YL hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxocyclohex-1-EN-1-YL hexadecanoate is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by a cyclohexene ring with a keto group at the third position and a hexadecanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-EN-1-YL hexadecanoate typically involves the reaction of 3-oxocyclohex-1-en-1-yl with hexadecanoic acid or its derivatives. One common method includes the use of acid chlorides and enolates. For instance, the enolate of 1,3-cyclohexanedione can be prepared by stirring with potassium carbonate in acetonitrile. The acid chloride of hexadecanoic acid is then added to the enolate slurry, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxocyclohex-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
3-Oxocyclohex-1-EN-1-YL hexadecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxocyclohex-1-EN-1-YL hexadecanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical reactions within the system .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group instead of a hexadecanoate ester.
N-(3-oxocyclohex-1-en-1-yl)acetamide: Contains an acetamide group instead of a hexadecanoate ester.
Uniqueness
3-Oxocyclohex-1-EN-1-YL hexadecanoate is unique due to its long-chain ester group, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
116854-41-2 |
|---|---|
Fórmula molecular |
C22H38O3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(3-oxocyclohexen-1-yl) hexadecanoate |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(24)25-21-17-15-16-20(23)19-21/h19H,2-18H2,1H3 |
Clave InChI |
HCNJUHIADFRRSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


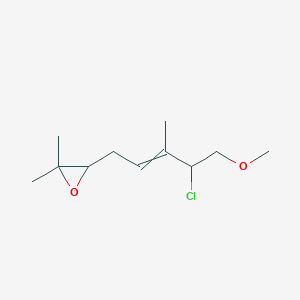



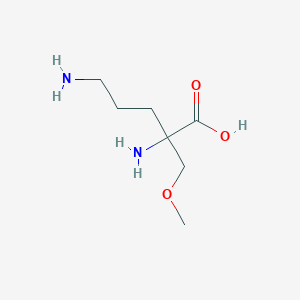
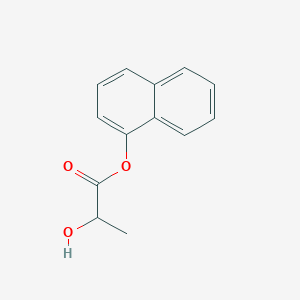
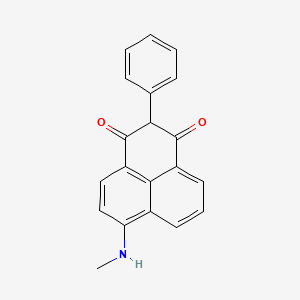
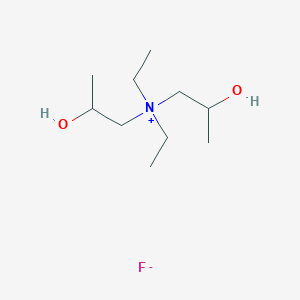


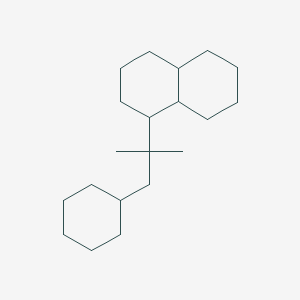
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
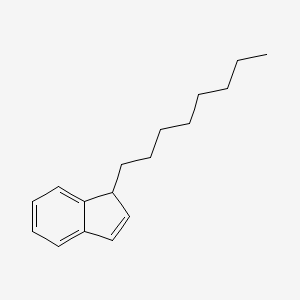
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
